

### **RR-SRC qPCR Technical Support Center**

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Compound of Interest		
Compound Name:	RR-SRC	
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Welcome to the technical support center for the **RR-SRC** qPCR system. This guide is designed to help you troubleshoot common issues, particularly the problem of no amplification in your experiments.

# Frequently Asked Questions (FAQs) & Troubleshooting

## Q1: Why am I seeing no amplification signal in any of my wells (including positive controls)?

A: A complete lack of amplification across the entire plate, including positive controls, typically points to a fundamental issue with the reaction setup, reagents, or the instrument itself.[1] Follow this troubleshooting workflow to diagnose the problem.

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**Figure 1.** Troubleshooting workflow for total gPCR failure.

#### **Troubleshooting Steps:**

- Verify Run Protocol: Double-check that the thermal cycling conditions (temperatures and times) and plate setup are correctly entered into the instrument's software.[2][3] Ensure the correct fluorescence detection channel for your probe is selected.[3]
- Check Reagent Handling: Confirm that all reagents, especially the master mix, were completely thawed and properly mixed before use.[4] Check the expiration dates on all components.[4]



- Use Fresh Reagents: If possible, repeat the experiment using a new aliquot of master mix and freshly diluted primers/probes to rule out degradation or contamination.[1][4]
- Instrument Check: Ensure the instrument did not encounter an error or power interruption during the run.[3]

## Q2: My positive control works, but my experimental samples show no amplification. What is the problem?

A: This scenario strongly suggests an issue with your template nucleic acid (DNA/cDNA). The problem could be insufficient template, poor template quality, or the presence of PCR inhibitors in your sample.[1][5]

#### **Troubleshooting Steps:**

Assess Template Quality and Quantity: The quality of the extracted nucleic acid is critical.[6]
 Use spectrophotometry (e.g., NanoDrop) to measure the concentration and purity of your DNA/RNA.

Metric	Optimal Ratio (Pure Nucleic Acid)	Indication of Contamination if Ratio is Low
A260/A280	~1.8 for DNA; ~2.0 for RNA	Protein contamination
A260/A230	> 2.0	Phenol, salts, or other organic contaminants

- Check for PCR Inhibitors: Substances carried over from the sample matrix or nucleic acid extraction process can inhibit the polymerase enzyme.[7][8]
  - Dilute the Template: A simple way to check for inhibitors is to run a serial dilution of your template (e.g., 1:10, 1:100). If amplification appears in the diluted samples, inhibitors were likely present in the concentrated sample and have been diluted to a non-inhibitory level.
     [9][10]
  - Perform a Spike-in Control: Add a small, known amount of your template into a background of a clean positive control reaction. If the Cq value is delayed or amplification



is absent compared to the positive control alone, it confirms the presence of inhibitors.[11] (See protocol below).

 Verify Template Integrity: For RT-qPCR, ensure your RNA is not degraded. If possible, check RNA integrity using a method like gel electrophoresis or a Bioanalyzer. For DNA, ensure it is not sheared into very small fragments.

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**Figure 2.** Logic diagram for diagnosing amplification issues.

## Q3: Could my primers or probes be the cause of the amplification failure?

A: Yes, issues with primers and probes are a common cause of qPCR failure. Problems can include poor design, degradation, or incorrect concentrations.[1][12]

Troubleshooting Steps:



- Verify Design: Ensure primers and probes are designed according to established qPCR guidelines (e.g., appropriate Tm, GC content, amplicon length, and avoidance of secondary structures).
- Check Storage and Handling: Primers and probes are sensitive to degradation. Store them at the recommended temperature (typically -20°C or -80°C), protected from light (for fluorescent probes), and minimize freeze-thaw cycles.
- Optimize Concentrations: The concentration of primers and probes may need to be
  optimized for your specific assay.[13] If concentrations are too low, you may not see
  amplification. If they are too high, you might see non-specific amplification or inhibition.

Reagent	Typical Starting Concentration	Optimization Range
Primers	300 - 500 nM	100 - 900 nM[14][15]
Probe	250 nM[14][16]	50 - 500 nM[16]

• Test Primer Performance: You can test the primers in a standard PCR reaction and run the product on an agarose gel. The presence of a single band of the correct size indicates the primers are capable of amplifying the target.

# Experimental Protocols Protocol 1: Setting up a Positive Control Reaction

A positive control is essential to verify that the master mix, primers, probe, and instrument are all functioning correctly.[17]

Objective: To confirm the integrity of the assay components.

#### Methodology:

- Prepare the Reaction Mix: In a sterile, nuclease-free tube, prepare a master mix for the number of reactions required plus 10% extra volume. For a single 20 μL reaction:
  - 10 μL of 2x RR-SRC Master Mix



- 1 μL of 20x Primer/Probe Mix
- 4 μL of Nuclease-Free Water
- Add Template: Aliquot 15 μL of the reaction mix into a qPCR tube or well.
- Add Positive Control Template: Add 5 μL of a known positive control template (e.g., a plasmid containing the target sequence or a previously verified positive sample) at a concentration known to amplify well (e.g., 10<sup>4</sup> copies/μL).
- Add Negative Controls: Prepare a No Template Control (NTC) by adding 5 μL of nucleasefree water instead of template. This control is crucial for detecting contamination.[18][19]
- Seal and Centrifuge: Seal the plate or tubes securely. Briefly centrifuge to collect the contents at the bottom.
- Run qPCR: Place the reactions in the thermal cycler and run the standard RR-SRC cycling protocol.

Step	Temperature	Time	Cycles
Polymerase Activation	95°C	2 minutes	1
Denaturation	95°C	15 seconds	40
Annealing/Extension	60°C	60 seconds	

Expected Outcome: The positive control should show a clear amplification curve, while the NTC should show no amplification.

### Protocol 2: Performing a Spike-in Control to Test for Inhibition

This protocol helps determine if your experimental sample contains substances that inhibit the qPCR reaction.[11]

Objective: To detect PCR inhibitors in a purified nucleic acid sample.



#### Methodology:

- Prepare Three Reaction Types:
  - Reaction A (Positive Control): Standard positive control reaction (as described above).
  - $\circ$  Reaction B (Experimental Sample): A standard reaction using 5  $\mu$ L of your experimental template.
  - Reaction C (Spike-in): A reaction where the template is a mix of the positive control and your experimental sample.
- Set up Reactions:
  - $\circ$  For Reaction C, add 2.5 μL of the positive control template and 2.5 μL of your experimental template to the 15 μL reaction mix.
- Run qPCR: Run all three reaction types on the same plate using the standard cycling protocol.
- Analyze Results:
  - o Compare the Cq value of Reaction C (Spike-in) to Reaction A (Positive Control).
  - No Inhibition: The Cq values of Reaction A and Reaction C should be very similar.
  - Inhibition Present: The Cq value of Reaction C will be significantly delayed (higher Cq) or absent compared to Reaction A. This indicates that components in your experimental sample are inhibiting the reaction.

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### References

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- 1. pcrbio.com [pcrbio.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. dispendix.com [dispendix.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. promega.es [promega.es]
- 9. What Are PCR Inhibitors? LubioScience [lubio.ch]
- 10. zymoresearch.com [zymoresearch.com]
- 11. Low input or inhibition? Quantitative approaches to detect qPCR inhibitors BioEcho Life Sciences [bioecho.com]
- 12. Troubleshooting PCR: Common Problems and How to Fix Them | Ultra qPCR [xxpresspcr.com]
- 13. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quantabio.com [quantabio.com]
- 15. researchgate.net [researchgate.net]
- 16. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Amplification of the No Template Control (NTC) | Thermo Fisher Scientific HK [thermofisher.com]
- 19. What negative controls are typically included in qPCR and/or qRT-PCR experiments? [qiagen.com]
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